![molecular formula C20H16N4O2S B2944008 6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide CAS No. 1251692-00-8](/img/structure/B2944008.png)
6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide
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Overview
Description
The compound “6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide” is a chemical compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The introduction of a methoxy group to the benzothiazole ring can improve certain properties of the compound .Molecular Structure Analysis
Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often monitored by thin layer chromatography (TLC) . The introduction of a methoxy group to the benzothiazole ring can improve the solubility of the compound .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antioxidant Applications
The benzothiazole moiety is known for its antimicrobial properties. Studies have shown that aminothiazole-linked metal chelates, which include benzothiazole structures, exhibit significant antimicrobial activities against various bacterial and fungal species . Additionally, these compounds have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress.
Metal Chelation and Coordination Chemistry
Benzothiazoles can act as ligands in metal chelates, forming complexes with metals like cobalt, nickel, copper, and zinc . These complexes have diverse applications, including medicinal roles, due to their bioactive nature and potential for geometry optimization studies using density functional theory.
Antitumor and Cytotoxic Activities
Thiazole derivatives, including benzothiazoles, have been explored for their antitumor and cytotoxic activities. Some compounds have shown potent effects on human tumor cell lines, indicating the potential for development into chemotherapeutic agents .
Anti-inflammatory Properties
Compounds containing the benzothiazole ring have been investigated for their anti-inflammatory properties. Research indicates that these compounds exhibit weak COX-1 inhibitory activity, which is a target for anti-inflammatory drugs .
Analgesic Effects
Benzothiazole derivatives have been tested for analgesic activities. Some compounds have demonstrated significant pain-relieving effects, which could lead to the development of new analgesic drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial and antioxidant activities . Benzothiazole derivatives have also been found to have anti-tubercular properties .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives can affect various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Related compounds have shown antimicrobial and antioxidant activities , and benzothiazole derivatives have demonstrated anti-tubercular properties .
Future Directions
The future directions for this compound could involve further studies on its biological activities and potential applications. For instance, compounds with a thiazole ring have been found to have diverse biological activities, suggesting potential applications in the development of new drugs . Additionally, the discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .
properties
IUPAC Name |
6-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(25)16-9-10-18(26-2)24-23-16/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQCRBGCFPVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyridazine-3-carboxamide |
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